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Compound of Interest

Compound Name: Benzyl benzylcarbamate

Cat. No.: B1351978

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for benzyl
carbamate (CsHaNO2), a key intermediate in organic synthesis and drug development. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the *H and 13C NMR spectral data for benzyl carbamate.

'H NMR Spectral Data

The *H NMR spectrum of benzyl carbamate provides information about the different types of
protons and their immediate chemical environment.
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Assignment Constant (J)
(3) ppm
Hz
7.56-7.54 Doublet 2H Ar-H (ortho) 7.2
] Ar-H (meta,

7.46 - 7.39 Multiplet 3H

para)
5.11 Singlet 2H -CH2-
491 Broad Singlet 2H -NH:z

Solvent: CDCIs, Spectrometer Frequency: 400 MHz[1]

3C NMR Spectral Data

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the

molecule.

Chemical Shift (6) ppm

Assignment

156.4 C=0 (Carbamate)
137.0 Ar-C (quaternary)
128.8 Ar-CH
128.5 Ar-CH
128.2 Ar-CH
67.0 -CH:-

Solvent: CDCIz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Wavenumber (cm~?) Intensity Assignment

3422 - 3332 Strong -N-H Stretch

1694 Strong >C=0 Stretch (Carbamate)
1610 Medium -N-H Bend

1346 Medium C-N Stretch

1068 Medium C-O Stretch

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification. The major fragments observed in the electron
ionization (EI) mass spectrum of benzyl carbamate are listed below.

m/z Relative Intensity Assignment

151 Moderate [M]* (Molecular lon)
108 High [C7HsO]*

91 High [C7H7]* (Tropylium ion)
79 High [CeH7]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented
above.

NMR Spectroscopy

Sample Preparation:

e Weigh 5-10 mg of purified benzyl carbamate.
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» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).
e Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).
o Transfer the solution to a clean, dry 5 mm NMR tube.

IH NMR Acquisition:

e Spectrometer: 400 MHz or higher field NMR spectrometer.

e Pulse Program: Standard single-pulse experiment.

e Number of Scans: 8-16.

o Relaxation Delay: 1-2 seconds.

o Temperature: 298 K.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher frequency for 13C.

e Pulse Program: Standard proton-decoupled 13C experiment.

e Number of Scans: 1024 or more, depending on sample concentration.

o Relaxation Delay: 2-5 seconds.

e Temperature: 298 K.

Data Processing:

o Apply Fourier transformation to the Free Induction Decay (FID).

e Phase the spectrum and apply baseline correction.

o Reference the spectrum to the TMS signal.

FTIR Spectroscopy
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Sample Preparation (KBr Pellet):

e Thoroughly grind a small amount of dry potassium bromide (KBr) into a fine powder.

e Add a small amount of benzyl carbamate (approximately 1% by weight) to the KBr and mix
thoroughly by grinding.

o Place the mixture into a pellet press and apply pressure to form a transparent or semi-
transparent pellet.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Scan Range: Typically 4000-400 cm~1.

e Number of Scans: 16-32.

» Resolution: 4 cm™2.

e Acquire a background spectrum of the empty sample compartment before running the
sample.

Mass Spectrometry

Sample Introduction and lonization:

 Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).

 lonize the sample using electron ionization (El) with a standard electron energy of 70 eV.
Data Acquisition:
e Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

e Scan Range: A typical mass range would be m/z 40-300 to ensure detection of the molecular
ion and relevant fragments.
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e The instrument is operated in positive ion mode.

Visualizations
Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like benzyl carbamate.

Sample Preparation
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Caption: General workflow for obtaining and analyzing spectral data.

Mass Spectrometry Fragmentation Pathway
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The fragmentation of benzyl carbamate in an electron ionization mass spectrometer is a key
indicator of its structure. The following diagram illustrates the proposed fragmentation pathway.

Benzyl Carbamate a5 [C7H7]* i N
[CaHsNO2] ™ [C7H_SO] O | (Tropylium ion) oy [CG"_'7]
m/z = 151 m/z = 108 miz = 91 miz =79

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of benzyl carbamate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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